molecular formula C13H28N2O B14430210 N,N,N',N'-Tetrapropan-2-ylurea CAS No. 83756-09-6

N,N,N',N'-Tetrapropan-2-ylurea

Cat. No.: B14430210
CAS No.: 83756-09-6
M. Wt: 228.37 g/mol
InChI Key: TUUMZEPFCCXCEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetrapropan-2-ylurea can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

Ethylenediamine+4Propylene oxideN,N,N’,N’-Tetrapropan-2-ylurea\text{Ethylenediamine} + 4 \text{Propylene oxide} \rightarrow \text{N,N,N',N'-Tetrapropan-2-ylurea} Ethylenediamine+4Propylene oxide→N,N,N’,N’-Tetrapropan-2-ylurea

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylurea involves large-scale reactors where ethylenediamine and propylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrapropan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

N,N,N’,N’-Tetrapropan-2-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for polymers and copolymers, particularly in UV-cross-linkable polyurethane polymers.

    Biology: Employed in the synthesis of hydrogels that support neural cell growth and tissue engineering.

    Medicine: Utilized in the development of shape memory polyurethane foams for biomedical applications, including actuators for treating ischemic stroke and thrombus removal.

    Industry: Applied in the production of resins, surfactants, plasticizers, and other chemical products.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrapropan-2-ylurea involves its ability to act as a chelating agent due to the presence of four hydroxyl groups. It can form stable complexes with metal ions, which is useful in various industrial and biomedical applications. Additionally, its crosslinking properties due to the amino groups make it valuable in polymer synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
  • Triethanolamine
  • N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine

Uniqueness

N,N,N’,N’-Tetrapropan-2-ylurea is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and crosslinking capabilities. This makes it particularly versatile in applications ranging from polymer synthesis to biomedical engineering .

Properties

CAS No.

83756-09-6

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

1,1,3,3-tetra(propan-2-yl)urea

InChI

InChI=1S/C13H28N2O/c1-9(2)14(10(3)4)13(16)15(11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

TUUMZEPFCCXCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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